An In-depth Technical Guide to tert-Butyl (S)-2-ethylpiperidine-1-carboxylate
An In-depth Technical Guide to tert-Butyl (S)-2-ethylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products. The introduction of chirality into the piperidine ring, particularly at the 2-position, offers a powerful strategy for modulating the physicochemical and pharmacological properties of drug candidates. This stereochemical control is often paramount for achieving high target affinity and selectivity, ultimately leading to safer and more efficacious therapeutics. The (S)-enantiomer of 2-ethylpiperidine, protected with a tert-butoxycarbonyl (Boc) group as tert-Butyl (S)-2-ethylpiperidine-1-carboxylate, represents a key chiral building block for the synthesis of complex molecular architectures in drug discovery programs. This guide provides a comprehensive overview of its physical properties, methods for its characterization, and strategies for its synthesis, offering valuable insights for researchers in the field.
Core Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a building block is fundamental for its effective use in synthesis and process development. The following table summarizes the key properties of tert-Butyl (S)-2-ethylpiperidine-1-carboxylate.
| Property | Value | Source(s) |
| CAS Number | 1853230-28-0 | |
| Molecular Formula | C₁₂H₂₃NO₂ | |
| Molecular Weight | 213.32 g/mol | |
| Physical Form | Liquid | |
| Predicted Boiling Point | ~284 °C | [1] |
| Predicted Density | ~0.995 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water is expected for this organic compound with non-polar alkyl groups.[2] | - |
| Storage Temperature | 2-8 °C |
Structural and Spectroscopic Characterization
Definitive structural confirmation of tert-Butyl (S)-2-ethylpiperidine-1-carboxylate relies on a combination of spectroscopic techniques. While specific experimental spectra for this exact compound were not found in the initial searches, the expected spectral features can be predicted based on its structure and data from analogous compounds.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the protons on the piperidine ring, and a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group. The chemical shifts and coupling patterns of the piperidine protons would provide information about the conformation of the ring.
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¹³C NMR: The carbon NMR spectrum should display signals for all 12 carbon atoms. The carbonyl carbon of the carbamate will appear at a characteristic downfield shift (~155 ppm). Signals for the carbons of the ethyl group, the piperidine ring, and the tert-butyl group will also be present in their respective expected regions.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate group, typically observed in the region of 1680-1700 cm⁻¹. C-H stretching vibrations for the alkyl groups will be present around 2850-3000 cm⁻¹.
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The molecular ion peak ([M]⁺) would be expected at m/z = 213. Fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage of the piperidine ring.
Asymmetric Synthesis Strategies
The enantioselective synthesis of chiral 2-alkylpiperidines is a topic of significant interest in organic chemistry. Several robust methods have been developed, which can be adapted for the synthesis of the (S)-2-ethylpiperidine core of the title compound.
One of the most effective approaches involves the asymmetric hydrogenation of a corresponding pyridine precursor. This can be achieved through the formation of a pyridinium salt, followed by hydrogenation using a chiral catalyst, such as an iridium complex with a chiral phosphine ligand.[5]
Illustrative Synthetic Workflow:
Caption: A general workflow for the asymmetric synthesis of tert-Butyl (S)-2-ethylpiperidine-1-carboxylate.
Experimental Protocols
General Protocol for N-Boc Protection of a Secondary Amine
This protocol describes a general procedure for the protection of a secondary amine, such as (S)-2-ethylpiperidine, with a tert-butoxycarbonyl (Boc) group.[6]
Materials:
-
(S)-2-Ethylpiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, and other standard laboratory glassware
Procedure:
-
Dissolve (S)-2-ethylpiperidine (1.0 eq.) in the chosen solvent (DCM or THF) in a round-bottom flask.
-
Add a base such as triethylamine (1.1-1.5 eq.) or sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.1-1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[6]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure tert-Butyl (S)-2-ethylpiperidine-1-carboxylate.
Safety and Handling
tert-Butyl (S)-2-ethylpiperidine-1-carboxylate is classified as a warning-level hazard. The following hazard statements apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
It is essential to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl (S)-2-ethylpiperidine-1-carboxylate is a valuable chiral building block with significant potential in the synthesis of complex, biologically active molecules. This guide has provided a detailed overview of its physical properties, characterization methods, and synthetic strategies. A thorough understanding of these aspects is crucial for its effective application in research and development, particularly in the field of medicinal chemistry where the demand for enantiomerically pure compounds continues to grow.
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